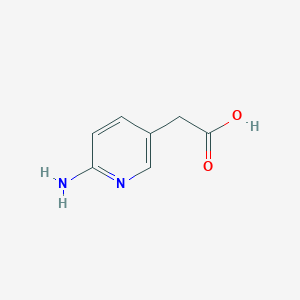

2-(6-Aminopyridin-3-yl)acetic acid

Description

Significance of Pyridine-Containing Scaffolds in Chemical Biology and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in the fields of medicinal chemistry and chemical biology. researchgate.netrsc.org As an isostere of benzene, this scaffold is a key component in over 7000 existing drug molecules of medicinal importance. rsc.orgrsc.org Its prevalence is due to several advantageous properties it imparts to a molecule. The nitrogen atom in the pyridine ring can improve properties like water solubility, which is a crucial factor for the bioavailability of potential drug candidates. nih.govresearchgate.net

Pyridine scaffolds are found in a wide array of natural products, including alkaloids and vitamins such as niacin and pyridoxine. rsc.orgrsc.org Furthermore, this structural motif is present in numerous FDA-approved drugs, highlighting its clinical significance. researchgate.netrsc.org Examples include Atazanavir, used to treat HIV, and Imatinib mesylate, a therapy for chronic myelogenous leukemia. rsc.org The ability of the pyridine nucleus to interact with various enzymes and receptors through different types of chemical bonds makes it a "privileged scaffold" in drug discovery, consistently utilized for the development of new therapeutic agents against a diverse range of diseases. researchgate.netrsc.org Researchers are drawn to pyridine derivatives because they serve as valuable precursors for synthesizing target pharmaceuticals and agrochemicals. rsc.orgrsc.orgnih.gov

Historical Context of Aminopyridine and Acetic Acid Derivatives in Organic Synthesis

The historical development of both aminopyridine and acetic acid derivatives has laid the groundwork for the synthesis and study of compounds like 2-(6-Aminopyridin-3-yl)acetic acid.

Aminopyridines: Aminopyridines, which are derivatives of pyridine, emerged as significant compounds in scientific research during the mid-20th century. rsc.org Among these, 2-aminopyridine (B139424) stands out as a low molecular weight, functionalized molecule that is widely used as a starting material or intermediate in the synthesis of a variety of biologically active compounds. rsc.orgrsc.org Its simple design allows for the production of specific products with minimal side reactions. rsc.org An early landmark in the synthesis of related structures was Tschitschibabin's method in 1925 for producing imidazopyridines from 2-aminopyridine derivatives. e3s-conferences.org The first aminopyridine to find a therapeutic application was 4-aminopyridine. rsc.org The versatility of aminopyridines in interacting with metal ions and their broad spectrum of pharmacological potential have made them a continued focus of research. researchgate.net

Acetic Acid Derivatives: Acetic acid, a fundamental carboxylic acid, is one of the earliest studied classes of organic compounds. ontosight.aiuomustansiriyah.edu.iq Its derivatives are compounds formed by modifying the carboxyl functional group. ontosight.aiyoutube.com These modifications can lead to the formation of esters, amides, and acyl chlorides, each with unique properties and applications. youtube.comwikipedia.org Historically and in modern organic synthesis, these derivatives are indispensable. Esters of acetic acid are widely used as solvents, while acetyl chloride is a key reagent in the synthesis of pharmaceuticals and dyes. ontosight.aiwikipedia.org The acetyl group, derived from acetic acid, is also biochemically significant, most notably as part of acetyl-coenzyme A, which plays a central role in metabolism. youtube.com The conversion of carboxylic acids into these various derivatives is a fundamental set of reactions in organic chemistry, enabling the construction of a vast range of complex molecules from simple starting materials. wikipedia.orgkhanacademy.org

Overview of Research Trajectories for this compound

Research involving this compound primarily centers on its utility as a synthetic intermediate for the creation of novel molecules with potential biological activity. The compound itself combines the biologically relevant aminopyridine scaffold with a reactive acetic acid side chain, making it an attractive starting point for chemical elaboration.

The dual functionality of the molecule allows for a range of chemical transformations. The amino group on the pyridine ring can be modified, and the carboxylic acid group provides a handle for reactions such as amidation or esterification. This versatility enables chemists to systematically build more complex structures and libraries of compounds for screening purposes.

While direct research on the biological effects of this compound is not extensively documented in publicly available literature, the research trajectories of structurally related compounds offer significant insight. For instance, derivatives of aminopyridine are investigated for a wide array of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities. researchgate.netmdpi.com Similarly, various acetic acid derivatives have been synthesized and tested for their antimicrobial properties. researchgate.net A recent study in 2025 detailed the synthesis and potent antibacterial efficacy of a cationic β-amino acid derivative against multidrug-resistant pathogens. nih.gov

Therefore, the primary research trajectory for this compound is its application as a key building block in medicinal chemistry programs. The focus is on leveraging its structure to synthesize new chemical entities that may exhibit valuable pharmacological properties, contributing to the discovery of new therapeutic agents.

Data Tables

Properties of this compound

| Property | Value | Reference |

| CAS Number | 39658-45-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₈N₂O₂ | sigmaaldrich.com |

| IUPAC Name | (6-amino-3-pyridinyl)acetic acid | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Examples of Medicinally Important Pyridine-Based Compounds

| Compound | Therapeutic Use | Reference |

| Atazanavir | Antiviral (HIV) | rsc.org |

| Imatinib mesylate | Anticancer | rsc.org |

| Milrinone | Vasodilator | researchgate.net |

| Amrinone | Vasodilator | researchgate.net |

| Niacin (Vitamin B3) | Vitamin | rsc.org |

| Pyridoxine (Vitamin B6) | Vitamin | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUZZJJDLFBRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502630 | |

| Record name | (6-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39658-45-2 | |

| Record name | (6-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Aminopyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development of 2 6 Aminopyridin 3 Yl Acetic Acid

Established Synthetic Routes for 2-(6-Aminopyridin-3-yl)acetic Acid

Several methods for the synthesis of this compound and its derivatives have been documented. A common approach involves the hydrolysis of a corresponding ester precursor, such as methyl 2-(6-aminopyridin-3-yl)acetate. For instance, one method describes the reflux of this compound hydrochloride in methanol (B129727) with sulfuric acid, followed by basification with sodium bicarbonate to yield the methyl ester. chemicalbook.com This ester can then be hydrolyzed to the desired carboxylic acid.

Another established route starts from 2-aminopyridine (B139424). Through a multi-step process, 2-aminopyridine can be converted to the target molecule. While specific details of this route are proprietary, it highlights the importance of readily available starting materials in the synthesis of this compound. google.com

The table below summarizes a common synthetic precursor and its role.

| Precursor | Role in Synthesis |

| methyl 2-(6-aminopyridin-3-yl)acetate | Ester intermediate hydrolyzed to the final acid |

| This compound hydrochloride | Starting material for esterification |

| 2-aminopyridine | A foundational starting material for multi-step synthesis |

Development of Scalable and Efficient Synthetic Processes

The demand for this compound in pharmaceutical manufacturing necessitates the development of scalable and efficient synthetic processes. Research has focused on optimizing reaction conditions to improve yield, reduce byproducts, and ensure the process is suitable for large-scale production. nih.gov

One example of process development, although for a different aminopenicillanic acid, highlights key principles applicable to the synthesis of this compound. This includes the use of immobilized enzymes in a continuous downstream processing setup, which led to high conversion rates over multiple reaction cycles and simplified product recovery. nih.gov Such biocatalytic methods offer a sustainable and efficient alternative to traditional chemical synthesis. nih.gov

Key considerations for scalable synthesis are outlined below:

| Factor | Importance in Scalable Synthesis |

| Reaction Yield | Maximizing the amount of product obtained from starting materials. |

| Process Efficiency | Minimizing reaction time, energy consumption, and the number of steps. |

| Byproduct Formation | Reducing the generation of unwanted side products to simplify purification. |

| Reagent Cost & Availability | Utilizing inexpensive and readily available starting materials and reagents. |

| Safety & Environmental Impact | Employing safer reagents and reaction conditions with minimal environmental footprint. google.com |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound is crucial for developing stereospecific pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can have significantly different biological activity compared to its counterpart. youtube.comresearchgate.net

Several strategies for stereoselective synthesis have been developed. One common approach is the use of chiral auxiliaries or catalysts. For instance, the enantioselective Overman rearrangement, catalyzed by a chiral cobalt oxazoline (B21484) palladacycle, has been used to synthesize optically pure allylic amines, which are precursors to more complex chiral molecules. nih.gov

Another technique involves the use of enzymes, which are inherently chiral and can catalyze reactions with high stereoselectivity. Lipase-catalyzed resolution is a method used to separate enantiomers from a racemic mixture. nih.gov Furthermore, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. nih.govresearchgate.net

The table below highlights some approaches to stereoselective synthesis:

| Approach | Description | Example |

| Chiral Catalysis | Utilizes a chiral catalyst to direct the formation of one enantiomer over the other. chemrxiv.org | Enantioselective Michael addition catalyzed by a chiral Lewis acid. chemrxiv.org |

| Enzyme-Catalyzed Reactions | Employs enzymes to achieve high stereoselectivity. | Lipase-catalyzed resolution of racemic mixtures. nih.gov |

| Chiral Pool Synthesis | Starts from a readily available enantiomerically pure natural product. researchgate.net | Synthesis of chiral piperazines from amino acids. researchgate.net |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. nih.govresearchgate.net | Enantioselective synthesis of tertiary silyl (B83357) ethers using IDPi catalysts. nih.gov |

Novel Reaction Conditions and Catalytic Methods in Synthesis

Recent advancements in chemical synthesis have introduced novel reaction conditions and catalytic methods that can be applied to the synthesis of this compound and its derivatives. These innovations aim to improve efficiency, selectivity, and sustainability.

Ultrasonication is one such novel condition that has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. acs.org For example, the synthesis of N-substituted 2-pyridone derivatives was significantly more efficient using ultrasound compared to conventional heating. acs.org

Photoredox catalysis is another emerging area that utilizes visible light to drive chemical reactions. nih.gov This method has been employed in a dual catalyst system to overcome thermodynamic barriers in isomerization reactions. nih.gov A patent for a derivative of this compound describes a one-step synthesis using an acridine (B1665455) salt as a photocatalyst. google.com

The development of novel catalysts is also a key focus. Bifunctional enamine catalysts and N-heterocyclic carbene (NHC) catalysts have demonstrated high efficiency and enantioselectivity in various asymmetric reactions. nih.gov These modern catalytic systems offer powerful tools for the synthesis of complex molecules like chiral analogs of this compound.

The table below presents some novel methods and their potential advantages:

| Method | Description | Potential Advantages |

| Ultrasonication | Use of high-frequency sound waves to promote chemical reactions. acs.org | Faster reaction rates, higher yields, and improved purity. acs.org |

| Photoredox Catalysis | Use of light to initiate and drive chemical transformations. nih.gov | Mild reaction conditions, access to unique reaction pathways. google.comnih.gov |

| Novel Catalysts | Development of new catalytic systems with enhanced activity and selectivity. nih.gov | Higher efficiency, improved stereoselectivity, and broader substrate scope. nih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety, better heat and mass transfer, and easier scale-up. |

Chemical Transformations and Derivatization Studies of 2 6 Aminopyridin 3 Yl Acetic Acid

Reactions Involving the Aminopyridine Moiety

The presence of a primary amino group on the pyridine (B92270) ring opens up numerous possibilities for functionalization through reactions such as amidation and peptide bond formation, as well as modifications to the pyridine ring itself.

Amidation and Peptide Coupling Reactions

The amino group of 2-(6-aminopyridin-3-yl)acetic acid can readily undergo N-acylation to form amides. This transformation is typically achieved by reacting the compound with acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. organic-chemistry.orgnih.gov Various catalysts, including Lewis acids such as zinc chloride and ferric chloride, can be employed to facilitate these reactions under different conditions. organic-chemistry.org Furthermore, modern catalytic systems, some of which are environmentally friendly, have been developed for N-acylation reactions. organic-chemistry.org

The formation of a peptide bond, a specific type of amidation, is a crucial reaction in the synthesis of peptidomimetics and other biologically active molecules. wikipedia.orgmdpi.com This involves the coupling of the amino group of this compound with the carboxylic acid of another amino acid. The process requires the activation of the carboxylic acid component, which can be achieved using a variety of peptide coupling reagents. wikipedia.orgwikipedia.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. mdpi.comthieme-connect.de More advanced phosphonium- and aminium-based reagents such as BOP, PyBOP, HBTU, and HATU are also widely used, offering high coupling rates and minimal side reactions. researchgate.net

Table 1: Examples of Amidation and Peptide Coupling Reagents

| Reagent Class | Specific Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, EDC byproducts are water-soluble. |

| Phosphonium Salts | BOP, PyBOP, PyBrOP | High coupling efficiency. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Popular for solid-phase and solution-phase synthesis. |

Functionalization of the Pyridine Ring

Beyond direct reactions at the amino group, the pyridine ring of this compound can be functionalized through various C-H activation and cross-coupling strategies. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, several methods have been developed. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govscribd.comorgsyn.org

For these reactions to be applied to this compound, it would typically first be converted to a halo-derivative, for example, by replacing the amino group with a halogen via a Sandmeyer-type reaction. The resulting 2-(6-halopyridin-3-yl)acetic acid can then participate in cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, would involve the coupling of the halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govorganic-chemistry.orgrug.nl Similarly, the Buchwald-Hartwig amination allows for the formation of new C-N bonds by coupling the halo-pyridine with a primary or secondary amine. scribd.comnih.govmdpi.com

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group of this compound provides another reactive handle for a variety of chemical modifications, including esterification, amide formation, and the construction of heterocyclic systems.

Esterification and Amide Formation

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting it with an alcohol in the presence of an acid catalyst. organic-chemistry.org Alternatively, esterification can be achieved using acid chlorides or anhydrides. thieme-connect.de

Analogous to the reactions of the amino group, the carboxylic acid can also be transformed into an amide by reacting it with a primary or secondary amine. This reaction is typically facilitated by coupling agents, similar to those used in peptide synthesis, to activate the carboxylic acid. researchgate.netnih.gov Direct amide formation from unactivated carboxylic acids and amines is also possible, sometimes with the aid of catalysts like zirconium compounds. wikipedia.orgwikipedia.org

Ring Annulation and Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems through ring annulation and cyclization reactions. For instance, the Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.govmdpi.com While direct application to the title compound is not widely reported, its derivatives could potentially be used in such sequences to construct complex polycyclic structures.

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient for generating molecular diversity. nih.govdiva-portal.org The functional groups present in this compound make it a suitable component for several well-known MCRs.

For example, in the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, this compound could serve as either the amine or the carboxylic acid component, leading to the formation of complex bis-amides. wikipedia.orgnih.govnih.govslideshare.net Similarly, in the Passerini reaction, a three-component reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid, it could act as the carboxylic acid, yielding α-acyloxy amides. wikipedia.orgnih.govorganic-chemistry.orgslideshare.net

Other notable MCRs where derivatives of this compound could potentially be employed include the Hantzsch pyridine synthesis for the formation of dihydropyridines and the Gewald reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgmdpi.comresearchgate.netwikipedia.orgscribd.comorganic-chemistry.orgnih.gov These reactions offer powerful strategies for the rapid construction of diverse heterocyclic libraries based on the this compound scaffold.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Components | Potential Role of this compound | Product Class |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Amine or Carboxylic Acid | Bis-amides |

| Passerini Reaction | Ketone/Aldehyde, Isocyanide, Carboxylic Acid | Carboxylic Acid | α-Acyloxy amides |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Amine | Nitrogen Source (as the amine) | Dihydropyridines/Pyridines |

| Gewald Reaction | α-Methylene carbonyl, α-Cyanoester, Sulfur | Could be modified to participate | 2-Aminothiophenes |

Role of 2 6 Aminopyridin 3 Yl Acetic Acid As a Versatile Building Block in Complex Molecular Synthesis

Precursor in β-3 Adrenergic Receptor Agonist Synthesis

2-(6-Aminopyridin-3-yl)acetic acid is a key intermediate in the synthesis of potent and selective β-3 adrenergic receptor agonists. These agonists are a class of compounds investigated for various therapeutic applications. The aminopyridine portion of the molecule is incorporated into the final structure of these complex agonists.

One notable example is the synthesis of (R)-(4-(2-(2-(6-aminopyridin-3-yl)-2-hydroxyethylamino)ethoxy)phenyl)acetic acid, a potent β-3 receptor agonist. acs.orgresearchgate.net In the synthetic routes to this and similar compounds, the this compound core provides the essential aminopyridine head group. The synthesis often involves reactions that modify the acetic acid side chain and couple the amino group to form the final phenylethanolamine derivatives characteristic of this class of agonists. semanticscholar.org The development of efficient, scalable synthetic processes for these agonists underscores the importance of this key building block. acs.orgresearchgate.net

Table 1: Examples of β-3 Adrenergic Receptor Agonists Synthesized from this compound Precursors

| Compound Name | Key Synthetic Application |

|---|---|

| (R)-(4-(2-(2-(6-Aminopyridin-3-yl)-2-hydroxyethylamino)ethoxy)phenyl)acetic acid | Serves as a primary target molecule in kilogram-scale synthesis campaigns for β-3 receptor agonists. acs.orgresearchgate.net |

| Acetanilide β-3 Adrenergic Receptor Agonists | The aminopyridine moiety is a common feature in various acetanilide derivatives developed as selective β-3 agonists. semanticscholar.org |

Integration into Pyridylurea Scaffolds

The aminopyridine structure is fundamental to the creation of pyridylurea scaffolds, a class of compounds recognized for their therapeutic potential, particularly as bacterial topoisomerase inhibitors. nih.gov While not always starting directly from this compound, the synthesis of these scaffolds relies on the reactivity of an amino group on the pyridine (B92270) ring.

The general approach involves reacting the aminopyridine moiety with an isocyanate or its equivalent to form the characteristic urea linkage. For instance, the fragment molecule 1-ethyl-3-(2-pyridyl)urea served as the starting point for a fragment-to-hit-to-lead discovery campaign. nih.gov In such a scaffold, a building block like this compound offers a distinct advantage: the acetic acid group at the 3-position provides a ready handle for further chemical modification. This allows for the introduction of other functional groups, such as acids and acid isosteres, which can form crucial interactions with biological targets, thereby improving enzyme inhibition and conferring antibacterial activity. nih.gov

Application in the Synthesis of Diverse Pyridine-Containing Heterocyclic Systems

The dual functionality of this compound makes it an excellent starting material for the synthesis of a wide range of more complex pyridine-containing heterocyclic systems. cofc.edufigshare.com The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid is amenable to various condensation and cyclization reactions.

Modern synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, can be employed to efficiently construct fused heterocyclic systems from aminopyridine precursors. figshare.comorganic-chemistry.org These methods allow for the regiocontrolled synthesis of trisubstituted and tetrasubstituted pyridines. figshare.com The reactions can lead to the formation of diverse ring systems, such as:

Pyrido[2,3-d]pyrimidines figshare.com

Quinolines nih.gov

Pyridin-2-ones nih.gov

Imidazopyridines cofc.edu

Pyrazolopyridines cofc.edu

The ability to use this compound to access such a variety of scaffolds is of high value in medicinal chemistry, where structural diversity is key to identifying new therapeutic agents. nih.gov

Scaffold for Combinatorial Library Design and Diversity-Oriented Synthesis

In modern drug discovery, combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large libraries of structurally diverse small molecules for high-throughput screening. nih.govbohrium.com The success of these strategies hinges on the use of versatile scaffolds or building blocks that allow for the systematic introduction of structural variations.

This compound is an ideal scaffold for such purposes. Its structure possesses multiple points of diversification:

The Amino Group: Can be acylated, alkylated, or used in condensation reactions with a wide range of electrophiles.

The Carboxylic Acid Group: Can be converted to esters, amides, or used in coupling reactions with various amines and alcohols.

The Pyridine Ring: The ring itself can potentially be functionalized further.

This multi-functional nature allows for the rapid, parallel synthesis of a large array of analogues from a common core structure. mdpi.com By systematically varying the building blocks attached at each reactive site, chemists can generate a combinatorial library that explores a significant chemical space, increasing the probability of identifying compounds with desired biological activity. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-(4-(2-(2-(6-Aminopyridin-3-yl)-2-hydroxyethylamino)ethoxy)phenyl)acetic acid |

| 1-ethyl-3-(2-pyridyl)urea |

| Pyrido[2,3-d]pyrimidines |

| Quinolines |

| Pyridin-2-ones |

| Imidazopyridines |

Medicinal Chemistry and Pharmacological Investigations of 2 6 Aminopyridin 3 Yl Acetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-(6-aminopyridin-3-yl)acetic acid, these studies have been instrumental in optimizing their therapeutic potential.

Influence of Substituents on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly altered by the addition or modification of various substituents.

For instance, in the development of β3-adrenergic receptor agonists, the nature of the substituent on the aryl tail group has shown a preference for electron-withdrawing groups over electron-donating ones. nih.gov The synergy of a 3,4-dichloro substitution pattern has also been noted to improve potency. nih.gov Furthermore, the presence of fluorine can play a remarkable role in the potency of these compounds. nih.gov In the context of α-glucosidase inhibitors, electron-donating groups on the R position are generally more favorable than electron-withdrawing groups. researchgate.net

The following interactive table summarizes the influence of different substituents on the biological activity of these derivatives.

| Derivative Class | Target Enzyme/Receptor | Favorable Substituents | Observed Effect |

| Aryl Acetamide (B32628) Triazolopyridazines | Cryptosporidium | Electron-withdrawing groups, Fluorine | Increased potency nih.gov |

| Cyanoacetohydrazide-linked 1,2,3-triazoles | α-glucosidase | Electron-donating groups | Enhanced inhibitory activity researchgate.net |

Conformational Analysis and Bioactive Conformations of Derivatives

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with biological targets. For β3-adrenergic receptor agonists, the basic structure of 2-amino-1-phenylethan-1-ol is a common feature, with variations affecting selectivity. wikipedia.org These agonists tend to bind deep within the binding pocket of the receptor, forming hydrogen bonds and hydrophobic interactions. wikipedia.org

In the case of α-glucosidase inhibitors, molecular dynamics simulations have shown that potent derivatives exhibit noticeable interactions with the active site of the enzyme through hydrogen bonds, as well as hydrophobic and hydrophilic interactions. researchgate.net

Exploration of Biological Targets and Pathways

Derivatives of this compound have been found to interact with several important biological targets, leading to a range of pharmacological effects.

β-3 Adrenergic Receptor Agonism

The β3-adrenergic receptor (β3-AR) is a key target for drugs aimed at treating conditions like overactive bladder, obesity, and type 2 diabetes. wikipedia.orgresearchgate.net β3-AR agonists work by activating these receptors, which are coupled to Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase. wikipedia.org This signaling cascade is involved in processes like lipolysis and thermogenesis. semanticscholar.orgnih.gov

Mirabegron is the first β3-AR agonist approved for treating overactive bladder syndrome. wikipedia.orgnih.gov Other β3-AR agonists that have been developed include amibegron, CL-316,243, and solabegron. semanticscholar.orgdrugbank.com The 3-pyridylethanolamine derivative L-757,793 is a potent and selective β3-AR agonist that has shown to stimulate lipolysis in rhesus monkeys. nih.gov

Topoisomerase Inhibition

Topoisomerases are enzymes essential for managing the topological state of DNA during cellular processes like replication and transcription. wikipedia.orgnih.gov Inhibitors of these enzymes can cause DNA damage and trigger cell death, making them valuable as anticancer agents. wikipedia.orgmdpi.com

Topoisomerase inhibitors are classified as type I or type II. wikipedia.org Type I inhibitors, such as irinotecan (B1672180) and topotecan, prevent the re-ligation of single-strand DNA breaks. nih.gov Type II inhibitors, like etoposide (B1684455) and teniposide, interfere with the re-ligation of double-strand DNA breaks. nih.gov Some bis(2,6-dioxopiperazine) derivatives have been identified as specific inhibitors of mammalian topoisomerase II. nih.gov

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing the subsequent rise in blood glucose after meals. researchgate.net These inhibitors competitively block α-glucosidase enzymes in the small intestine. researchgate.net

Several classes of compounds derived from or related to this compound have been investigated as α-glucosidase inhibitors. For example, cyanoacetohydrazide linked to 1,2,3-triazoles and 2-amino-4,6-diarylpyrimidine derivatives have shown potent inhibitory activity against α-glucosidase. researchgate.netnih.gov Additionally, 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones have demonstrated significant α-glucosidase inhibition, with some compounds being more potent than the reference drug acarbose. nih.gov

The table below provides a summary of the biological targets for derivatives of this compound.

| Biological Target | Mechanism of Action | Therapeutic Application |

| β-3 Adrenergic Receptor | Agonism, leading to increased cAMP | Overactive bladder, obesity, type 2 diabetes wikipedia.orgresearchgate.net |

| Topoisomerase I/II | Inhibition of DNA re-ligation | Cancer wikipedia.orgmdpi.com |

| α-Glucosidase | Competitive inhibition | Type 2 diabetes researchgate.net |

Necroptosis Inhibition

Necroptosis, a form of regulated necrotic cell death, is implicated in the pathophysiology of numerous inflammatory, infectious, and degenerative diseases. nih.gov The key mediators of this pathway, including Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL), are promising targets for therapeutic intervention. nih.gov

One notable derivative, compound 2, a more potent analog of compound 1 (GW806742X), has been shown to inhibit necroptosis in human and murine cells at nanomolar concentrations. researchgate.net This compound is believed to bind to the pseudokinase domain of MLKL, specifically at the nucleotide-binding pocket, forming hydrogen bonds with residues such as E250, G349, and C286. researchgate.net While potent, both compounds 1 and 2 have demonstrated a lack of specificity, also affecting other kinases like RIPK1, RIPK3, and VEGFR2. researchgate.net

Another approach has involved the repurposing of existing drugs. For instance, the FGFR inhibitor AZD4547 was discovered to be a potent and selective inhibitor of RIPK1, thereby blocking necroptosis. nih.gov This compound demonstrated efficacy in both human and mouse cell models and was shown to rescue animals from TNF-induced lethal shock and inflammatory responses. nih.gov

| Compound/Inhibitor | Target(s) | Key Findings |

| Compound 2 | MLKL, RIPK1, RIPK3, VEGFR2 | Inhibits necroptosis at nanomolar concentrations but lacks specificity. researchgate.net |

| GW806742X (Compound 1) | MLKL, RIPK1, RIPK3, VEGFR2 | A non-covalent inhibitor targeting the pseudokinase domain of MLKL. researchgate.net |

| AZD4547 | RIPK1 | A repurposed FGFR inhibitor that selectively inhibits RIPK1 and blocks necroptosis. nih.gov |

Antiviral Activity

The search for effective antiviral agents has led to the investigation of various chemical scaffolds, including derivatives of this compound. Research has shown that carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and 8-azapurines possess antiviral properties. nih.gov

Specifically, the carbocyclic analogue of 2,6-diaminopurine (B158960) ribofuranoside was found to be highly active against both herpes simplex virus, type 1 (HSV-1) and vaccinia virus. nih.gov Additionally, derivatives such as 2-amino-6-chloropurine, 2-amino-6-(methylamino)purine, and 2,6-diamino-8-azapurine (B97548) demonstrated significant activity against HSV-1. nih.gov

In the context of the recent global health crisis, researchers have also explored the potential of these derivatives against SARS-CoV-2. Conformationally constrained helical peptides derived from angiotensin-converting enzyme 2 (ACE2) have been synthesized and evaluated. nih.gov One such peptide, P3, which features a triazole-containing bridge, exhibited promising antiviral activity at micromolar concentrations. nih.gov This suggests that these modified peptides could serve as leads for developing peptidomimetics with enhanced metabolic stability against SARS-CoV-2. nih.gov

| Derivative | Virus | Key Findings |

| Carbocyclic analogue of 2,6-diaminopurine ribofuranoside | HSV-1, Vaccinia virus | Highly active against both viruses. nih.gov |

| 2-Amino-6-chloropurine derivative | HSV-1 | Demonstrated significant activity. nih.gov |

| 2-Amino-6-(methylamino)purine derivative | HSV-1 | Demonstrated significant activity. nih.gov |

| 2,6-Diamino-8-azapurine derivative | HSV-1 | Demonstrated significant activity. nih.gov |

| Peptide P3 | SARS-CoV-2 | Showed promising antiviral activity at micromolar concentrations. nih.gov |

Antibacterial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibacterial agents. Derivatives of this compound have been investigated for their potential in this area.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, with several compounds (21b, 21d, 21e, and 21f) exhibiting strong antibacterial activity against five Gram-positive bacteria, comparable to the standard drug linezolid. nih.gov Compound 21d, in particular, showed significant concentration-dependent inhibition of biofilm formation and a lower propensity for resistance development in S. pneumoniae compared to linezolid. nih.gov

In another study, cationic β-amino acid derivatives and peptides were synthesized and evaluated against the WHO priority MDR ESKAPE panel of pathogens. nih.gov Two compounds, P2 and P4, demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 3.1 to 6.2 μM against MDR pathogens and were shown to eliminate MRSA in a time and concentration-dependent manner. nih.gov

Furthermore, novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives have been prepared and screened for their antibacterial activity. researchgate.net Additionally, a new series of thiazolidine-2,4-diones carboxamide and amino acid derivatives have been synthesized and evaluated, with some showing weak to moderate activity against Gram-negative bacteria and one compound demonstrating activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com

| Derivative Class | Bacterial Strains | Key Findings |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compounds 21b, 21d, 21e, and 21f showed activity similar to linezolid. Compound 21d inhibited biofilm formation. nih.gov |

| Cationic β-amino acid peptides | MDR ESKAPE pathogens, MRSA | Compounds P2 and P4 exhibited potent activity with low MIC values. nih.gov |

| 2-(3-Oxo-1,3-diarylpropylthio)acetic acids | Human pathogenic microorganisms | Screened for antibacterial activity using the disk-diffusion technique. researchgate.net |

| Thiazolidine-2,4-dione derivatives | Gram-negative and Gram-positive bacteria | Some derivatives showed weak to moderate activity against Gram-negative bacteria; one was active against S. aureus. mdpi.com |

Anticancer and Cytotoxic Activity

Derivatives of this compound have shown significant promise as anticancer agents, with various studies exploring their cytotoxic effects against different cancer cell lines.

Novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives have been synthesized and evaluated for their anti-proliferative activity against HePG-2 and MCF-7 cell lines. researchgate.net Some of these compounds exhibited potent cytotoxic activity, comparable to the standard drug doxorubicin. researchgate.net The proposed mechanism involves the inhibition of Aurora B kinase, a key regulator of cell cycle progression. researchgate.net

In a different study, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives were synthesized and showed superior cytotoxicity against prostate and cervical cancer cell lines compared to 5-fluorouracil. researchgate.net Molecular docking studies suggested that these compounds bind to and inhibit cyclin-dependent kinase 2 (CDK2). researchgate.net

Furthermore, amino acid conjugates of aminothiazole and aminopyridine have been investigated. nih.gov Compounds S3c, S5b, and S6c displayed promising inhibition in cisplatin-resistant ovarian cancer cell lines, suggesting their potential as lead compounds for developing new anticancer drugs. nih.gov Another study synthesized a series of pyrazole (B372694), bipyridine, and N-amide derivatives from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, with some compounds showing a promising cytotoxic effect against the MCF-7 breast cancer cell line. nih.gov

| Derivative Class | Cancer Cell Lines | Key Findings |

| 3-(6-Aminopyridin-3-yl)benzamides | HePG-2, MCF-7 | Potent cytotoxic activity, comparable to doxorubicin, via Aurora B kinase inhibition. researchgate.net |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Prostate (PC3), Cervical (HeLa) | Superior cytotoxicity compared to 5-fluorouracil, likely through CDK2 inhibition. researchgate.net |

| Amino acid conjugates of aminopyridine | Ovarian (A2780, A2780CISR) | Promising inhibition in cisplatin-resistant cell lines. nih.gov |

| Bipyridine and pyrazole derivatives | Breast (MCF-7) | Promising cytotoxic effects observed. nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been a subject of investigation, with studies exploring their ability to modulate inflammatory pathways.

A series of [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov The activity of these compounds was compared to the standard drug diclofenac (B195802) sodium. nih.gov

In another study, the anti-inflammatory activity of 3-Acetylmyricadiol, a pentacyclic triterpenoid, was assessed in LPS-stimulated Raw 264.7 macrophages. nih.gov This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide, IL-6, and TNF-α in a dose-dependent manner, suggesting its potential as a lead for developing clinically efficient anti-inflammatory molecules. nih.gov

| Compound/Derivative Class | Model | Key Findings |

| [2-Amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives | In vivo edema model | Anti-inflammatory activity was evaluated and compared to diclofenac sodium. nih.gov |

| 3-Acetylmyricadiol | LPS-stimulated Raw 264.7 macrophages | Inhibited the production of nitric oxide, IL-6, and TNF-α in a dose-dependent manner. nih.gov |

Antiallergic Activity

Research into the antiallergic properties of compounds has led to the synthesis and evaluation of ascorbic acid derivatives. One such derivative, 6-Deoxy-2-O-methyl-6-(N-hexadecanoyl)amino-l-ascorbic acid (2-Me-6-N-Palm-AA), has demonstrated significant antiallergic activity. nih.gov

In vitro studies showed that 2-Me-6-N-Palm-AA exhibited much higher inhibitory activity on degranulation compared to a previously studied derivative, 6-sPalm-AA-2G. nih.gov Furthermore, this compound strongly inhibited the passive cutaneous anaphylaxis (PCA) reaction in mice at lower doses than 6-sPalm-AA-2G. nih.gov These findings suggest that 2-Me-6-N-Palm-AA could be a promising therapeutic candidate for the treatment of allergic diseases. nih.gov

| Compound | Activity | Key Findings |

| 6-Deoxy-2-O-methyl-6-(N-hexadecanoyl)amino-l-ascorbic acid (2-Me-6-N-Palm-AA) | Antiallergic | High in vitro degranulation inhibitory activity and strong in vivo inhibition of the PCA reaction in mice. nih.gov |

Neuroprotective Effects

The potential of this compound derivatives in the context of neurodegenerative diseases has been explored, with a focus on their neuroprotective properties.

Studies on piperine (B192125) and its derivatives have shown neuroprotective effects through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms in animal models of Parkinson's disease. mdpi.com Similarly, rubiscolin-6 analogs have been tested for their neuroprotective and anti-inflammatory effects in a 6-hydroxydopamine (6-OHDA) injury model. nih.gov Certain analogs were found to prevent neuronal death by attenuating reactive oxygen species (ROS), mitochondrial dysfunction, and Caspase-3 activity. nih.gov

In another study, selected pyrrole-containing azomethine compounds were investigated for their antioxidant and neuroprotective properties in in vitro neurotoxicity models. nih.gov These compounds demonstrated strong neuroprotective effects in a model of 6-OHDA-induced toxicity in isolated rat brain synaptosomes. nih.gov

| Compound/Derivative Class | Model | Key Findings |

| Piperine and its derivatives | Animal models of Parkinson's disease | Exerted neuroprotective effects through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. mdpi.com |

| Rubiscolin-6 analogs | 6-OHDA injury model in SH-SY5Y cells | Prevented neuronal death by reducing ROS, mitochondrial dysfunction, and Caspase-3 activity. nih.gov |

| Pyrrole-containing azomethine compounds | 6-OHDA-induced toxicity in rat brain synaptosomes | Showed strong neuroprotective effects. nih.gov |

Mechanistic Studies of Pharmacological Action (for derived compounds)5.4. In Vitro and In Vivo Pharmacological Evaluation Methodologies

Without specific studies, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further research and publication in the field are necessary before a comprehensive review of the medicinal chemistry and pharmacological investigations of this compound derivatives can be compiled.

Computational Chemistry and Molecular Modeling Studies of 2 6 Aminopyridin 3 Yl Acetic Acid and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to predict molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for rational drug design. researchgate.net

For molecules structurally related to 2-(6-Aminopyridin-3-yl)acetic acid, such as pyridine-2,6-dicarbonyl dichloride and other pyridine (B92270) derivatives, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully applied. researchgate.netresearchgate.net These studies yield optimized molecular geometries and allow for the analysis of vibrational spectra (FT-IR and FT-Raman), where calculated frequencies show good agreement with experimental data. researchgate.net

The analysis of the electronic structure provides key descriptors for understanding reactivity and interaction potential. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack and sites for potential hydrogen bonding. nih.gov For this compound, these calculations would identify the electron-rich amino group and carboxylate function as likely sites for interaction.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Parameter | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structural assignments. researchgate.net |

| Mulliken Atomic Charges | Distributes the total molecular charge among individual atoms, indicating charge localization. researchgate.net |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.gov This method is instrumental in structure-based drug design for screening virtual libraries and understanding the mechanism of action of potential drug candidates. The process involves placing the ligand into the protein's active site and calculating a docking score, which represents the binding affinity (e.g., in kcal/mol). nih.gov

Studies on pyridine and aza-compound derivatives have demonstrated the utility of docking in identifying key interactions. For instance, docking of pyridine derivatives into the active site of the kinesin Eg5 enzyme revealed binding energies and specific hydrogen bond interactions with crucial amino acid residues like Glu118. tubitak.gov.tr Similarly, docking of aza compounds against a heme-binding protein from Tannerella forsythia identified interactions with residues such as LYS-184 and ARG-75. nih.gov

A typical analysis of a docked complex of this compound would involve identifying:

Hydrogen Bonds: Formed between the amine or carboxylic acid groups of the ligand and polar residues in the protein's active site. nih.gov

Hydrophobic Interactions: Involving the pyridine ring and nonpolar amino acid residues. nih.gov

Pi-Cation Interactions: Possible between the electron-rich aromatic pyridine ring and positively charged residues like Lysine or Arginine. nih.gov

The stability of the protein-ligand complex is largely dependent on the network of these non-covalent interactions. researchgate.net

Table 2: Example of a Molecular Docking Analysis for a Pyridine Analog

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Kinesin Eg5 (2IEH) | Compound 5m (Pyridine derivative) | -9.52 | GLU118, GLU215 | Hydrogen Bond |

| ALA219, GLY217 | Hydrophobic |

This table is based on data for a pyridine derivative from a cited study to illustrate the type of information generated. tubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. biointerfaceresearch.com

The development of a QSAR model involves several steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values) is compiled and divided into a training set (to build the model) and a test set (to validate its predictive power). frontiersin.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, steric), are calculated for each compound.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Gene Expression Programming (GEP), are used to create an equation linking the descriptors to the activity. frontiersin.orgbiointerfaceresearch.com

Validation: The model's statistical robustness and predictive ability are assessed using various metrics.

A study on 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives successfully developed both linear and non-linear QSAR models to predict their anti-osteosarcoma activity. frontiersin.org The non-linear GEP model showed strong predictive performance, highlighting its ability to capture complex relationships between structure and activity. frontiersin.org For analogs of this compound, a QSAR model could be invaluable in guiding the modification of the scaffold to enhance a specific biological activity.

Table 3: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the fitness of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 |

| R²_ext or CCC_ext (External Validation) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Values are general thresholds for a robust QSAR model. biointerfaceresearch.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein interactions. nih.gov

MD simulations are particularly useful for:

Conformational Analysis: Understanding the flexibility of this compound and how its conformation changes in an aqueous environment or within a binding pocket.

Binding Stability: Assessing the stability of the docked pose of a ligand over time. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is monitored; a stable RMSD value suggests the ligand remains in its binding pocket.

Interaction Dynamics: Analyzing the lifetime and fluctuations of hydrogen bonds and other non-covalent interactions between the ligand and the protein. nih.gov

For example, MD simulations have been used to reveal how the acetylation of a histone protein induces significant dynamic changes, increasing the flexibility and altering DNA-histone interactions. nih.gov Such simulations of this compound complexed with a target protein would provide a deeper understanding of the binding event, potentially revealing allosteric effects or identifying key water molecules that mediate interactions. researchgate.net

Virtual Screening Approaches for Ligand Discovery

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds for novel structures that are likely to bind to a drug target. nih.gov This approach is faster and more cost-effective than experimental high-throughput screening (HTS).

A typical VS workflow is hierarchical and involves several filtering steps:

Ligand-Based VS: If known active ligands exist, new compounds can be searched for based on structural or pharmacophoric similarity to the known actives.

Structure-Based VS: This is the more common approach when the 3D structure of the target protein is known. It involves docking a large database of compounds into the target's binding site. nih.gov

Filtering: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and docking scores.

Hit Selection: A smaller, more manageable number of promising candidates is selected for experimental testing. nih.gov

A virtual screening campaign aimed at discovering new 5-HT₆ receptor ligands successfully identified a novel hit compound from a database, which was then synthetically optimized to produce a lead candidate with high affinity. ebi.ac.uk For this compound, its scaffold could be used as a query in a similarity search or as a starting point for a fragment-based screening approach to discover new ligands for various biological targets.

Advanced Analytical Methodologies for Research on 2 6 Aminopyridin 3 Yl Acetic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research (e.g., NMR, IR, MS)

The definitive identification and structural confirmation of 2-(6-Aminopyridin-3-yl)acetic acid and its derivatives are accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular framework.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹H NMR spectrum in DMSO-d6 would show distinct signals, such as a singlet for the proton at the 5-position of the pyrimidine (B1678525) ring (δ 5.17 ppm) and a triplet for the methyl protons of the ethyl group (δ 1.07-1.11 ppm). rsc.org

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the same derivative, characteristic peaks would appear for the carbonyl carbon of the ester (δ 165.8 ppm) and the carbon of the methyl group attached to the pyrimidine ring (δ 18.2 ppm). rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, one would expect to see characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

O-H stretching of the carboxylic acid, which is a very broad band from 2500-3300 cm⁻¹.

C=O stretching of the carboxylic acid, a strong, sharp band around 1700-1725 cm⁻¹. nist.gov

C=C and C=N stretching of the pyridine (B92270) ring in the 1475-1600 cm⁻¹ region.

In research on its derivatives, such as various tetrahydropyrimidines, FT-IR spectroscopy has confirmed the presence of functional groups like N-H (e.g., at 3449 cm⁻¹) and C=O (e.g., at 1750 cm⁻¹). rsc.org

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the parent molecule. For this compound, the molecular weight is 152.15 g/mol . sigmaaldrich.comcapotchem.com In the analysis of derivatives, MS is used to confirm the mass of the newly synthesized compounds. For example, the mass spectrum of Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a molecular ion peak at m/z 260, confirming its molecular weight. rsc.org

Table 1: Spectroscopic Data for a Derivative of this compound This interactive table summarizes the spectroscopic data for Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a complex derivative.

| Technique | Observed Signals / Peaks | Interpretation | Reference |

| ¹H NMR (DMSO-d6) | δ 9.21 (s, 1H), 7.76 (s, 1H), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | NH protons, Phenyl protons, Pyrimidine ring CH, Ester CH₂, Pyrimidine ring CH₃, Ester CH₃ | rsc.org |

| ¹³C NMR (DMSO-d6) | δ 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | Ester C=O, Pyrimidine & Phenyl carbons, Ester O-CH₂, Pyrimidine CH, Pyrimidine CH₃, Ester CH₃ | rsc.org |

| FT-IR (KBr, cm⁻¹) | 3639, 2967, 1896, 1608, 1223 | N-H stretch, C-H stretch, C=O stretch, C=C stretch, C-O stretch | rsc.org |

| MS (m/z) | 260 (M+) | Molecular ion peak corresponding to the molecular weight of the compound. | rsc.org |

Chromatographic Methods for Isolation and Purity Assessment in Research (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for separating this compound and its derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. ambeed.com The compound is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. The retention time, or the time it takes for the compound to exit the column, is a characteristic feature used for identification and quantification. Purity is determined by the percentage of the total peak area that corresponds to the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it can separate a compound from a complex mixture and provide its molecular weight simultaneously. This is useful for confirming the identity of the main peak in a chromatogram and for identifying impurities. Commercial suppliers often provide LC-MS data to certify the purity of this compound and related compounds like (6-Aminopyridin-3-yl)methanol. ambeed.combldpharm.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column (<2 μm), which allows for higher resolution, faster run times, and increased sensitivity compared to traditional HPLC. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis, particularly in complex matrices like biological samples. nih.gov The performance of a UPLC method is evaluated by its repeatability, linearity, and sensitivity. For instance, in the analysis of amino acids using a UPLC-based method, the relative standard deviations (RSDs) for retention times were consistently below 2%, indicating high repeatability. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

The process involves growing a high-quality single crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

In the study of derivatives of pyridine and related heterocycles, X-ray crystallography has been instrumental. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives reveal that the molecules adopt a folded conformation, which is stabilized by intramolecular hydrogen bonds (e.g., N—H⋯N). researchgate.net The analysis also describes how individual molecules are linked in the crystal lattice through a network of intermolecular hydrogen bonds, forming distinct structural motifs like sheets or slabs. researchgate.net Similarly, structural studies on pyridine-2,6-dicarboxamide derivatives have detailed their molecular geometry, including deviations from planarity and the specific conformations of carboxamide groups attached to the pyridine ring. mdpi.com Such detailed structural insights are critical for understanding structure-activity relationships and for rational drug design. nih.gov

Table 2: Crystallographic Data for a Pyrimidine Derivative This interactive table presents key crystallographic parameters for a related acetamide (B32628) derivative, illustrating the type of data obtained from X-ray analysis.

| Parameter | Compound (I): C₁₂H₁₂N₆O₃S·H₂O | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Structural Feature | Folded conformation | researchgate.net |

| Intramolecular Bonds | N—H⋯N hydrogen bond, C—H⋯O short contact | researchgate.net |

| Intermolecular Bonds | N—H⋯O, O—H⋯O, O—H⋯N hydrogen bonds | researchgate.net |

| Crystal Packing | Molecules link to form undulating sheets, which are further linked into a 3D network. | researchgate.net |

Advanced Techniques for Biological Sample Analysis and Metabolite Profiling

Analyzing this compound and its derivatives in biological samples such as blood, urine, or tissue extracts requires highly sensitive and selective analytical methods. These studies are essential for understanding the compound's metabolic fate and its potential as a biomarker.

UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a premier technique for targeted metabolite analysis in complex biological matrices. nih.gov The methodology often involves a derivatization step to enhance the chromatographic properties and ionization efficiency of the target analytes. For example, amino acids can be derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which attaches a hydrophobic tag, making them more suitable for reversed-phase chromatography. nih.gov

The UPLC system provides excellent separation of metabolites, while the tandem mass spectrometer offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM). In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte, minimizing interferences from the biological matrix. This approach allows for the accurate quantification of low-abundance compounds. nih.gov

Metabolite profiling studies can identify related compounds in biological systems. For instance, 3-Pyridineacetic acid, an isomer of the title compound, has been identified as a metabolite of nicotine. nih.gov Furthermore, a related compound, 2-(Pyridin-2-ylamino)acetic acid, has been detected in human blood, highlighting its status as part of the human exposome—the collection of all environmental exposures an individual experiences over a lifetime. hmdb.ca These findings underscore the capability of modern analytical platforms to detect and quantify xenobiotic metabolites in biological samples.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation 2-(6-Aminopyridin-3-yl)acetic Acid Derivatives

The design and synthesis of next-generation derivatives of this compound are centered on creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key strategy involves the modification of the core structure to interact with specific biological targets. For instance, the principles of rational drug design can be applied to develop derivatives that function as dual inhibitors, such as targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). acs.org This approach aims to achieve synergistic antitumor effects and potentially overcome drug resistance. acs.org

Synthetic strategies are evolving to become more efficient and versatile. One promising method is the use of multicomponent one-pot reactions, which allow for the rapid assembly of diverse libraries of substituted 2-aminopyridines from simple precursors under solvent-free conditions. semanticscholar.org This approach not only accelerates the discovery process but also aligns with the principles of green chemistry. semanticscholar.org The synthesis of complex derivatives, such as those incorporating cyclopropyl (B3062369) rings, has also been demonstrated for applications like positron emission tomography (PET) imaging agents, showcasing the adaptability of synthetic routes to create functionally sophisticated molecules. acs.org

Future synthetic efforts will likely focus on creating a diverse range of amides and other functionalized derivatives to explore a wider chemical space. The synthesis of novel amino and acetamidoaurones with antimicrobial activities demonstrates how functional group modifications can lead to new biological applications. nih.gov

Table 1: Strategies for Designing Next-Generation this compound Derivatives

| Design Strategy | Rationale | Potential Therapeutic Application |

| Dual CDK/HDAC Inhibition | Synergistic antitumor effects and overcoming drug resistance. acs.org | Oncology (Solid Tumors, Hematological Malignancies). acs.org |

| Incorporation of Novel Moieties | Enhanced binding to specific targets, improved pharmacokinetic properties. | Varies with the target (e.g., neurological disorders for LSD1 inhibitors). acs.org |

| Functional Group Modification | Exploration of new biological activities. | Antimicrobial, Anticancer. nih.govnih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While the full biological profile of this compound is still under investigation, its structural motifs are present in compounds with a wide range of activities, suggesting a broad potential for its derivatives. A significant area of future research will be the identification of novel biological targets and the expansion into new therapeutic areas.

One promising avenue is in oncology, with the development of derivatives that can modulate key cellular processes. For example, aminopyridine-based compounds have been designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial regulators of cell cycle and gene expression, respectively. acs.org The co-inhibition of these targets has shown synergistic effects in cancer cells. acs.org Another anticancer strategy involves targeting microtubule dynamics. Derivatives of rhodanine-3-acetic acid have been shown to act as microtubule-stabilizing agents, similar to the mechanism of the successful anticancer drug Taxol. nih.gov

Beyond cancer, derivatives of aminopyridines are being explored for neurological disorders. For instance, (2-aminocyclopropyl)phenyl derivatives have been synthesized as PET imaging agents for Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various neurological conditions. acs.org This highlights the potential for developing both diagnostic and therapeutic agents for brain diseases. acs.org Furthermore, the antimicrobial potential of aminopyridine derivatives is an active area of research, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens. semanticscholar.orgnih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Biological Target | Therapeutic Area | Rationale/Example |

| Cyclin-Dependent Kinases (CDKs) & Histone Deacetylases (HDACs) | Oncology | Dual inhibitors can enhance antitumor effects and overcome resistance. acs.org |

| Tubulin | Oncology | Microtubule-stabilizing agents can inhibit cancer cell proliferation. nih.gov |

| Lysine-specific demethylase 1 (LSD1) | Neurological Disorders | Inhibition of LSD1 is a potential therapeutic strategy for brain diseases. acs.org |

| Bacterial and Fungal Enzymes | Infectious Diseases | Derivatives have shown broad-spectrum antimicrobial activity. semanticscholar.orgnih.gov |

Development of Advanced Synthetic and Analytical Methodologies for Pyridine (B92270) Scaffolds

The efficient and versatile synthesis of pyridine derivatives is crucial for driving drug discovery efforts. Future research will continue to focus on developing advanced synthetic and analytical methodologies to accelerate this process. A key trend is the development of multicomponent reactions (MCRs) that allow for the one-pot synthesis of complex 2-aminopyridine (B139424) derivatives from simple starting materials. semanticscholar.org These methods are often more environmentally friendly, proceeding under solvent-free conditions and with high atom economy. semanticscholar.org

The synthesis of pyridine scaffolds often involves strategic protection and deprotection steps, as well as carefully controlled reaction conditions to achieve the desired substitution patterns. acs.org Future advancements will likely involve the use of novel catalysts and reagents to improve reaction yields and stereoselectivity.

In terms of analytical methodologies, a combination of spectroscopic techniques and in silico modeling is becoming standard practice. The chemical structures of newly synthesized compounds are typically confirmed using methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. semanticscholar.org Furthermore, computational tools like molecular docking are increasingly used to predict the binding modes of new derivatives with their biological targets, providing valuable insights for lead optimization. semanticscholar.orgnih.gov The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties through in silico models is also becoming an integral part of the early drug discovery process for pyridine-based compounds. semanticscholar.org

Role in Polypharmacology and Multi-Target Drug Design Strategies

The concept of "one drug, one target" has been a cornerstone of drug discovery for decades. However, for complex diseases like cancer, a more effective approach may be to design drugs that can modulate multiple targets simultaneously. This is the central idea behind polypharmacology and multi-target drug design. The this compound scaffold is well-suited for this strategy due to its ability to be functionalized at multiple positions, allowing for the creation of molecules that can interact with different binding sites.

A prime example of this approach is the development of dual inhibitors of CDKs and HDACs. acs.org By combining the pharmacophores responsible for inhibiting each enzyme into a single molecule, researchers aim to achieve a synergistic therapeutic effect that is greater than the sum of the individual inhibitory activities. acs.org This can also help to overcome drug resistance, which often arises from the activation of bypass signaling pathways. acs.org

The design of such multi-target agents requires a deep understanding of the structural biology of the targets and the use of computational modeling to predict how a single molecule can effectively engage with multiple binding sites. The versatility of the aminopyridine scaffold allows for the systematic exploration of different linkers and functional groups to optimize the activity against each target.

Prospects in Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. The development of new drugs that can overcome existing resistance mechanisms is a critical area of research. Derivatives of this compound hold promise in this regard through several potential mechanisms.

One of the most promising strategies is the use of multi-target inhibitors, as discussed in the previous section. By simultaneously inhibiting multiple pathways that are crucial for cell survival and proliferation, these drugs can make it more difficult for cancer cells to develop resistance. The co-inhibition of CDKs and HDACs is a clear example of this approach, as it can synergize to produce enhanced antitumor effects and potentially overcome resistance. acs.org